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Compound of Interest

3-Amino-5-bromopyridine-2-
Compound Name:
carbonitrile

cat. No.: B1289087

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
3-Amino-5-bromopyridine-2-carbonitrile (CAS No: 573675-27-1). The information presented
herein is crucial for the identification, characterization, and quality control of this important
synthetic intermediate used in medicinal chemistry, particularly in the development of kinase
inhibitors. This document summarizes available quantitative data in structured tables, outlines
detailed experimental protocols for spectroscopic analysis, and includes a visual representation
of a general experimental workflow.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 3-Amino-5-
bromopyridine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
8.08-7.66 m 1H Pyridine H
7.55-7.26 m 1H Pyridine H
6.58 bs 2H -NH2

Solvent: DMSO-ds

Table 2: Predicted 13C NMR Spectroscopic Data

While experimental 13C NMR data for 3-Amino-5-bromopyridine-2-carbonitrile is not readily

available in the searched literature, predictions can be made based on the analysis of similar

substituted pyridines. The carbon atoms of the pyridine ring are expected to appear in the

aromatic region (6 100-160 ppm). The carbon of the nitrile group (-CN) typically resonates in

the range of & 115-125 ppm. The carbon atoms attached to the bromine and amino groups will

be influenced by the electronegativity and resonance effects of these substituents.

Predicted Chemical Shift (8) ppm Assighment
~150-160 C-NH:z
~140-150 C-Br
~130-140 Pyridine CH
~115-125 Pyridine CH
~115-125 -C=N
~100-110 C-CN

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Experimental IR data for 3-Amino-5-bromopyridine-2-carbonitrile is not available in the

searched results. However, the characteristic absorption bands can be predicted based on the
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functional groups present in the molecule.

Wavenumber (cm~?) Functional Group Vibrational Mode
3450-3250 Amino (-NH2) N-H stretching
2230-2210 Nitrile (-C=N) C=N stretching
1650-1550 Aromatic Ring C=C and C=N stretching
1350-1250 Amino (-NH2) C-N stretching

800-600 Bromo (-Br) C-Br stretching

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

lon Calculated m/z

Found m/z

[M+H]* 197.96618

197.9656

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Weigh approximately 5-10 mg of 3-Amino-5-bromopyridine-2-carbonitrile.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

ds, CDCIs) in a clean, dry NMR tube.

e Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

1H NMR Spectroscopy:

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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e Parameters:

o

Pulse Program: Standard single-pulse experiment.

[¢]

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[e]

Number of Scans: 16-64, depending on sample concentration.

o

Spectral Width: 0-12 ppm.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

13C NMR Spectroscopy:
 Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

e Parameters:

o

Pulse Program: Proton-decoupled pulse sequence.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-10 seconds.

[e]

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

o

Spectral Width: 0-200 ppm.

» Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 3-Amino-5-bromopyridine-2-carbonitrile sample directly
onto the ATR crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR
accessory.

e Parameters:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~2.
o Number of Scans: 16-32.
e Procedure:
o Collect a background spectrum of the empty, clean ATR crystal.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

o Prepare a dilute solution of 3-Amino-5-bromopyridine-2-carbonitrile (typically 1 mg/mL) in
a suitable solvent such as methanol or acetonitrile.

o Further dilute the stock solution to a final concentration of approximately 1-10 pg/mL.
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Data Acquisition:

¢ Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap
instrument, often coupled with an electrospray ionization (ESI) source.

e Parameters:
o lonization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

o Mass Range: Scan a range appropriate to detect the molecule of interest (e.g., m/z 50-
500).

o Resolution: Set to a high resolving power (e.g., >10,000).
e Procedure:

o Infuse the sample solution directly into the ion source or introduce it via a liquid
chromatography system.

o Acquire the mass spectrum, ensuring accurate mass calibration using a known standard.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a chemical compound like 3-Amino-5-bromopyridine-2-carbonitrile.
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Caption: General workflow for synthesis and spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-5-bromopyridine-2-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289087#3-amino-5-bromopyridine-2-carbonitrile-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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